molecular formula C7H16ClNO B15046166 [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride

[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B15046166
M. Wt: 165.66 g/mol
InChI Key: CYQFGBIDTYIVRY-HHQFNNIRSA-N
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Description

[(2R,3R)-1,2-Dimethylpyrrolidin-3-yl]methanol hydrochloride is a chiral pyrrolidine derivative featuring a tertiary amine backbone substituted with two methyl groups at positions 1 and 2 and a hydroxymethyl group at position 3. Its hydrochloride salt enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry. The stereochemistry (2R,3R) is critical for its biological interactions, as enantiomeric purity often dictates receptor binding efficacy.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-4-8(6)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

CYQFGBIDTYIVRY-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1C)CO.Cl

Canonical SMILES

CC1C(CCN1C)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring construction, functionalization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

a. [(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol Hydrochloride () This compound shares a pyrrolidine core but differs in substituents: it has two hydroxymethyl groups and one methyl group (vs. one hydroxymethyl and two methyl groups in the main compound). Key differences include:

Property [(2R,3R)-1,2-Dimethylpyrrolidin-3-yl]methanol HCl (Inferred) [(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol HCl ()
Molecular Weight ~179.5 g/mol 181.087 g/mol
Hydrogen Bond Donors 2 (hydroxyl + ammonium) 4 (two hydroxyls + ammonium)
Hydrogen Bond Acceptors 3 (hydroxyl O, amine N) 3
Topological Polar Surface Area ~40–50 Ų 52.5 Ų
Lipophilicity (LogP) Higher (due to two methyl groups) Lower (more hydrophilic hydroxyls)

The additional hydroxymethyl groups in ’s compound increase polarity and hydrogen-bonding capacity, favoring aqueous solubility. In contrast, the main compound’s methyl groups likely enhance membrane permeability .

b. Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate () This pyrrole derivative (C21H22N4O2, MW 362) is structurally distinct due to its ester, cyano, and aryl substituents. Unlike the main compound’s saturated pyrrolidine ring, this molecule features a fused pyrrole-pyrrolidine system, increasing aromaticity and conjugation.

Phenethylamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, ) Dopamine HCl (C8H12ClNO2, MW 189.64) is a catecholamine with two hydroxyl groups on the benzene ring. While both compounds are hydrochloride salts, dopamine’s phenolic hydroxyls confer extreme polarity (LogP ~-1.5) and rapid renal clearance. The main compound’s pyrrolidine scaffold and methyl groups may offer better blood-brain barrier penetration, making it more suitable for central nervous system targets .

Pyridine Derivatives

{2H,3H-[1,4]Dioxino[2,3-b]Pyridin-3-yl}methanol Hydrochloride () This pyridine-dioxane hybrid lacks the pyrrolidine core but shares a hydroxymethyl group. Its fused heterocyclic system likely reduces conformational flexibility compared to the main compound. Safety data is unavailable, but its pyridine moiety may introduce π-π stacking interactions in binding assays, unlike the main compound’s aliphatic tertiary amine .

Research Findings and Implications

  • Stereochemical Impact : The (2R,3R) configuration in the main compound may optimize chiral recognition in enzyme-binding pockets, similar to pyrrolidine-based drugs like levodopa .
  • Solubility vs. Permeability : ’s compound (52.5 Ų polar surface area) is more water-soluble, but the main compound’s methyl groups balance hydrophobicity for oral bioavailability.
  • Synthetic Utility : The main compound’s simpler structure (vs. ’s multi-substituted pyrrole) facilitates scalable synthesis and derivatization.

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